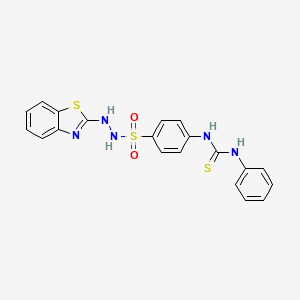
Benzenesulfonic acid, 4-(((phenylamino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Benzenesulfonic acid, 4-(((phenylamino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide involves multiple steps. Typically, the process begins with the sulfonation of benzene using concentrated sulfuric acid to form benzenesulfonic acid . This intermediate is then reacted with other reagents to introduce the phenylamino, thioxomethyl, and benzothiazolyl groups. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Benzenesulfonic acid, 4-(((phenylamino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the thioxomethyl group into a thiol or other reduced forms.
Scientific Research Applications
Benzenesulfonic acid, 4-(((phenylamino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.
Medicine: Research indicates its potential use in developing new drugs due to its unique chemical structure and biological activity.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, 4-(((phenylamino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide involves its interaction with cellular components. The compound can disrupt bacterial cell membranes, leading to cell lysis and death . Additionally, it may interfere with intracellular processes by binding to DNA or other critical biomolecules, inhibiting their function.
Comparison with Similar Compounds
Benzenesulfonic acid, 4-(((phenylamino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide can be compared to other benzothiazole derivatives, such as:
2-(4-aminophenyl)benzothiazole: Known for its antimicrobial properties.
Benzenesulfonic acid: A simpler compound used in various industrial applications.
Sulfanilic acid: Another sulfonic acid derivative with applications in dye production. The uniqueness of this compound lies in its complex structure, which imparts specific chemical and biological properties not found in simpler compounds.
Properties
CAS No. |
116854-85-4 |
|---|---|
Molecular Formula |
C20H17N5O2S3 |
Molecular Weight |
455.6 g/mol |
IUPAC Name |
1-[4-[(1,3-benzothiazol-2-ylamino)sulfamoyl]phenyl]-3-phenylthiourea |
InChI |
InChI=1S/C20H17N5O2S3/c26-30(27,25-24-20-23-17-8-4-5-9-18(17)29-20)16-12-10-15(11-13-16)22-19(28)21-14-6-2-1-3-7-14/h1-13,25H,(H,23,24)(H2,21,22,28) |
InChI Key |
MGQRUGSJPCLDCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NNC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















